2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile

conformational restriction molecular scaffold rigidity structure-based drug design

Researchers requiring conformationally constrained scaffolds for fragment-based screening face limited options combining balanced LogP (1.46-2.43) with zero rotatable bonds. This compound addresses that gap with a rigid tetrahydrothiopyran core bearing 2,6-dimethyl substitution that enhances lipophilicity versus unsubstituted analogs (ΔLogP ~1.5-2.4). • Zero rotatable bonds - minimal conformational entropy for efficient hit-to-lead progression • 4-CN synthetic handle enables divergent derivation to amides, tetrazoles, amines, or carboxylic acids • MW 155.26, no H-bond donors, LogP 1.46-2.43 - lead-like physicochemical profile for SPR campaigns

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 2007919-68-6
Cat. No. B13036170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
CAS2007919-68-6
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1CC(CC(S1)C)C#N
InChIInChI=1S/C8H13NS/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-4H2,1-2H3
InChIKeyDFDUVPCPLYRULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile: Structural & Procurement Overview


2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile (CAS 2007919-68-6) is a saturated sulfur-containing heterocyclic compound belonging to the tetrahydrothiopyran class, featuring a six-membered thiane ring with a nitrile (-C≡N) group at the 4-position and methyl substituents at both the 2- and 6-positions . Its molecular formula is C8H13NS with a molecular weight of 155.26 g/mol, and it is commercially available as a research chemical with specified purity grades typically ≥95% to 98% from multiple chemical suppliers . The compound exhibits predicted physicochemical properties including a calculated LogP of approximately 1.46 to 2.43 (depending on computational method) and zero rotatable bonds, indicating a conformationally constrained scaffold with moderate lipophilicity .

Non-Substitutability of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile


Generic substitution among tetrahydrothiopyran carbonitrile derivatives is not scientifically valid due to the critical influence of substituent pattern on molecular properties and functional behavior. The 2,6-dimethyl substitution in this compound introduces unique steric and electronic characteristics compared to the unsubstituted parent scaffold (tetrahydrothiopyran-4-carbonitrile, MW 127.21) or mono-substituted variants . These methyl groups alter the conformational flexibility, lipophilicity, and potential binding interactions of the molecule—parameters that directly affect solubility, membrane permeability, and target recognition in both synthetic and biological applications. Specifically, the compound exhibits a calculated LogP approximately 1.5-2.4 units higher than unsubstituted tetrahydrothiopyran-4-carbonitrile analogs, and the presence of zero rotatable bonds (versus flexible side-chain containing comparators) confers a rigidified scaffold that may enhance binding selectivity or metabolic stability in certain contexts . The following section presents quantitative evidence establishing these differentiation dimensions against relevant comparators.

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile: Quantitative Procurement Evidence


Conformational Rigidity: Zero Rotatable Bonds

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile possesses zero rotatable bonds, a property that distinguishes it from tetrahydrothiopyran derivatives bearing flexible substituents. In contrast, 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile contains one rotatable bond (C-O), while 1-(thian-4-yl)piperidine-4-carbonitrile contains multiple rotatable bonds due to its piperidine ring linkage . Rotatable bond count is a fundamental parameter in medicinal chemistry that inversely correlates with ligand efficiency and oral bioavailability potential in certain drug discovery contexts [1].

conformational restriction molecular scaffold rigidity structure-based drug design

Lipophilicity and Molecular Weight Differentiation

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile (MW 155.26 g/mol, calculated LogP 1.46-2.43) occupies a distinct physicochemical space compared to its unsubstituted analog tetrahydrothiopyran-4-carbonitrile (MW 127.21 g/mol) and the hydroxylated derivative 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile (MW 143.21 g/mol) . The 2,6-dimethyl substitution increases molecular weight by approximately 28 g/mol relative to the unsubstituted parent while maintaining moderate lipophilicity within the favorable range for lead-like compounds (LogP <3). The predicted LogP of 2.43018 (Leyan calculation) or 1.4552 (mcule calculation) positions the compound with enhanced membrane permeability potential compared to more polar hydroxylated analogs while avoiding excessive lipophilicity associated with poor developability [1].

lipophilicity molecular weight optimization lead-like properties

Commercial Purity Specification for Research-Grade Procurement

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is available with a specified purity of 98% (HPLC area normalization) from established research chemical suppliers, providing a documented quality benchmark for procurement decisions . This purity specification exceeds the minimum 95% purity offered by alternative suppliers for the same compound and is comparable to purity specifications of related tetrahydrothiopyran carbonitrile derivatives from specialized vendors (typically 95-97%) . While direct comparative analytical data between suppliers is not publicly available, the documented 98% specification provides a procurement-relevant quality threshold.

purity specification quality control research chemical procurement

2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile: Evidence-Based Applications


Fragment-Based Libraries with Rigid Sulfur Scaffolds

This compound is suited for inclusion in fragment-based screening libraries or lead-like compound collections where conformational rigidity (zero rotatable bonds) and balanced physicochemical properties (MW 155.26, LogP 1.46-2.43) are prioritized. The 2,6-dimethyl-substituted tetrahydrothiopyran core provides a sulfur-containing heterocyclic scaffold with minimal conformational entropy, which may enhance hit-to-lead progression efficiency in structure-based drug design programs . The nitrile functional group at the 4-position offers a synthetic handle for further diversification through nucleophilic addition or hydrolysis reactions, while the saturated ring structure distinguishes it from aromatic thiopyran analogs that may possess different metabolic or reactivity profiles [1].

Synthetic Intermediate for Spatially Defined Building Blocks

The combination of a conformationally constrained tetrahydrothiopyran core with a 4-position nitrile group and 2,6-dimethyl substitution makes this compound a strategically valuable intermediate for synthesizing spatially defined analogs where precise three-dimensional orientation of functional groups is required. The nitrile serves as a versatile precursor for amide, amine, tetrazole, or carboxylic acid functionalities, enabling divergent synthetic pathways while maintaining the rigid core geometry established by the 2,6-dimethyl substitution pattern . This is particularly relevant for medicinal chemistry campaigns exploring sulfur-containing saturated heterocycles as bioisosteres of tetrahydropyran or piperidine scaffolds .

Physicochemical Optimization in Sulfur Heterocyclic Series

This compound serves as a reference point for systematic structure-property relationship (SPR) studies investigating the impact of methyl substitution on tetrahydrothiopyran carbonitrile derivatives. The measured or calculated properties (MW 155.26, LogP 1.46-2.43, zero rotatable bonds, no H-bond donors) provide a defined data point for evaluating how 2,6-dimethylation affects solubility, permeability, and metabolic stability relative to unsubstituted (MW 127.21) or hydroxylated (MW 143.21) analogs . Such SPR campaigns are essential for rational optimization of lead series in pharmaceutical and agrochemical discovery programs, particularly when sulfur-containing saturated heterocycles are being evaluated as novel chemical matter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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